N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)pyridazin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)pyridazin-3-amine is a synthetic organic compound that features a pyridazine ring substituted with a benzodioxole and a fluorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)pyridazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.
Introduction of the Benzodioxole Group: This can be achieved through nucleophilic substitution or coupling reactions.
Attachment of the Fluorophenyl Group: This step might involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the pyridazine ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)pyridazin-3-amine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole and fluorophenyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine: Lacks the fluorine atom.
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)pyridazin-3-amine could confer unique properties, such as increased metabolic stability or altered binding interactions, compared to its analogs.
Properties
Molecular Formula |
C18H14FN3O2 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(4-fluorophenyl)pyridazin-3-amine |
InChI |
InChI=1S/C18H14FN3O2/c19-14-4-2-13(3-5-14)15-6-8-18(22-21-15)20-10-12-1-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2,(H,20,22) |
InChI Key |
QMCVLQMTPGVVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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